molecular formula C14H14O2S B1319538 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid CAS No. 943115-91-1

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Cat. No.: B1319538
CAS No.: 943115-91-1
M. Wt: 246.33 g/mol
InChI Key: NKIODYGXPIOIST-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14O2S. It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a 4-isopropylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl boronic acid, aryl halide, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the thiophene ring, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid); reactions are conducted under controlled conditions to prevent over-substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylthiophene-2-carboxylic acid
  • 5-(4-Methylphenyl)thiophene-2-carboxylic acid
  • 5-(4-Ethylphenyl)thiophene-2-carboxylic acid

Uniqueness

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural feature can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .

Biological Activity

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, with the CAS number 943115-91-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an isopropylphenyl group and a carboxylic acid functional group. This unique structure may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, suggesting potent antibacterial properties .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Thiophene derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. For example, compounds structurally related to this compound have shown efficacy in reducing inflammation in animal models, indicating a promising avenue for therapeutic applications in diseases characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may function as a ligand for specific enzymes or receptors involved in inflammatory and microbial pathways. This interaction could lead to downstream effects that alter cellular processes, such as apoptosis or immune response modulation.

Case Studies

Several case studies highlight the potential of thiophene derivatives in drug development:

  • Antibacterial Activity : A study conducted on various thiophene derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The lead compound from this series displayed an MIC comparable to established antibiotics, showcasing its potential as a new therapeutic agent .
  • Anti-inflammatory Research : In a recent animal study, a thiophene derivative was shown to significantly reduce markers of inflammation in induced arthritis models. This suggests that similar compounds could be developed for treating inflammatory conditions.

Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityMIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus and E. coli.
Anti-inflammatory EffectsSignificant reduction in inflammatory markers in animal models of arthritis.
Mechanism of ActionPotential interaction with specific enzymes or receptors involved in inflammation and microbial defense.

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIODYGXPIOIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602576
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943115-91-1
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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